N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride
Overview
Description
N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride is a compound that consists of a complex molecular structure. This compound has intriguing properties that make it a subject of interest in various scientific domains, from medicinal chemistry to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride typically involves multiple steps starting from readily available precursors. One common route is the cyclization of a precursor molecule under acidic conditions, followed by a series of reductions, substitutions, and acylation reactions. This process often requires careful control of temperature, pH, and the use of specific catalysts to achieve high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound demands efficient methodologies to minimize costs and ensure consistency. Large-scale production typically involves automated processes with stringent quality control measures. Common industrial methods may include the use of batch reactors or continuous flow reactors to optimize the reaction conditions and improve overall yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride undergoes various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carbonyl compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials with specialized properties.
Mechanism of Action
The mechanism by which N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride exerts its effects involves binding to specific molecular targets, potentially inhibiting or activating certain pathways. The exact pathways and targets can vary depending on the context of its use, such as a therapeutic or chemical application.
Comparison with Similar Compounds
N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride can be compared to other hexahydro-1H-pyrrolo[3,4-c]pyridine derivatives. What sets it apart is its unique side chain and functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:
N-[(3Ar,7aR)-3-hydroxy-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyridine-3a-yl]acetamide
N-[(3Ar,7aR)-2,3-dimethyl-hexahydro-1H-pyrrolo[3,4-c]pyridine-3a-yl]acetamide
These compounds, while structurally related, may have different reactivity patterns, biological activities, and applications.
Properties
IUPAC Name |
N-[(3aR,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-8(14)12-10-6-11-4-3-9(10)5-13(2)7-10;;/h9,11H,3-7H2,1-2H3,(H,12,14);2*1H/t9-,10-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUYLQGHJVFZLP-HSTMFJOWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CNCCC1CN(C2)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@]12CNCC[C@@H]1CN(C2)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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